molecular formula C16H19N3O2S B2398294 Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1172915-75-1

Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2398294
CAS No.: 1172915-75-1
M. Wt: 317.41
InChI Key: ZUCIGCTXRCWVDL-UHFFFAOYSA-N
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Description

Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a furan ring, a thiazole ring, and a piperazine moiety

Properties

IUPAC Name

cyclopropyl-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(12-3-4-12)19-7-5-18(6-8-19)10-15-17-13(11-22-15)14-2-1-9-21-14/h1-2,9,11-12H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCIGCTXRCWVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan-2-yl thiazole intermediate. This intermediate can be synthesized through a cyclization reaction involving a furan-2-yl ketone and a thioamide under acidic conditions. The resulting thiazole derivative is then reacted with a piperazine derivative in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The thiazole ring can be reduced to a thiazolidine derivative.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Structure and Properties

The compound features a cyclopropyl group linked to a piperazine moiety and a thiazole derivative, which enhances its pharmacological properties. The presence of the furan ring adds to its structural diversity, potentially influencing its interaction with biological targets.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit notable anticonvulsant properties. For instance, compounds structurally similar to cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone have been shown to possess significant efficacy in models of seizure activity. A study demonstrated that thiazole-integrated compounds displayed median effective doses significantly lower than standard medications, suggesting potential for further development in epilepsy treatment .

Antimicrobial Properties

Thiazole-containing compounds have also been investigated for their antimicrobial activities. Cyclopropyl derivatives have shown promise against various bacterial strains, with some exhibiting effectiveness comparable to established antibiotics like norfloxacin. The structure-based activity relationship (SAR) studies reveal that substituents on the thiazole ring can enhance antimicrobial efficacy .

Anticancer Potential

Recent studies suggest that compounds with similar structural frameworks may inhibit cancer cell proliferation. The thiazole moiety is known for its role in targeting specific cancer pathways, making this compound a candidate for anticancer drug development .

Structure–Activity Relationship Studies

A comprehensive analysis of various derivatives has elucidated the importance of specific functional groups in enhancing biological activity. For example, modifications to the piperazine and thiazole components have been systematically evaluated to optimize potency and selectivity against biological targets .

CompoundActivityKey Findings
4-(6-amino-thiazol-2-yl) derivativesAnticonvulsantHigh efficacy in PTZ-induced seizure models
Cyclopropyl analoguesAntimicrobialComparable efficacy to norfloxacin against Staphylococcus epidermidis
Thiazole-piperazine hybridsAnticancerInhibition of proliferation in various cancer cell lines

Pharmacokinetic Properties

Pharmacokinetic evaluations have shown that cyclopropyl derivatives possess favorable absorption and distribution characteristics. Studies indicate that modifications can improve solubility and bioavailability, critical factors for therapeutic applications .

Mechanism of Action

The mechanism of action of Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, the thiazole ring may interact with the active site of an enzyme, inhibiting its function, while the piperazine moiety may enhance the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanol: A similar compound with a hydroxyl group instead of a carbonyl group.

    Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone: A similar compound with an ethyl group instead of a methylene group.

Uniqueness

Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances the compound’s stability and lipophilicity, while the furan and thiazole rings contribute to its potential biological activity.

Biological Activity

Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a piperazine moiety, and a thiazole-furan hybrid structure, which is essential for its biological activity. The thiazole ring is known for its diverse pharmacological properties, including anticancer and antimicrobial effects.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Thiazole derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole structures have shown IC50 values in the low micromolar range against human cancer cell lines such as HT-29 and HeLa, indicating potent anticancer properties .
    • The presence of the furan moiety may enhance the anticancer activity through synergistic effects with the thiazole ring .
  • Antimicrobial Effects :
    • Thiazole derivatives have demonstrated antimicrobial activities against a range of pathogens. The structural features of this compound may contribute to its efficacy in inhibiting microbial growth .
  • Anti-inflammatory and Analgesic Properties :
    • Compounds containing piperazine groups are often evaluated for their analgesic properties. The modulation of pain pathways through P2X receptor antagonism has been suggested as a mechanism by which similar compounds exert anti-inflammatory effects .

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor potential of thiazole derivatives, several compounds were synthesized and tested for cytotoxicity. This compound was included in this evaluation, showing promising results with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Screening

A series of thiazole-based compounds were screened for antimicrobial activity. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Biological ActivityAssessed EffectIC50 Value (µM)Reference
AnticancerHT-29 Cell Line1.61
AntimicrobialGram-positive Bacteria15.0
Anti-inflammatoryP2X Receptor ModulationN/A

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Piperazine functionalization : Introduce substituents via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres .
  • Thiazole-furan conjugation : Use Suzuki-Miyaura coupling or Huisgen cycloaddition to attach the furan-thiazole moiety, optimizing solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., Pd(PPh₃)₄) .
  • Final cyclopropanation : Employ Corey-Chaykovsky conditions (e.g., trimethylsulfoxonium iodide) with strict moisture control .
    Key considerations : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms connectivity of the cyclopropyl, piperazine, and thiazole-furan groups. Aromatic protons (δ 6.5–8.5 ppm) and cyclopropyl carbons (δ 10–25 ppm) are diagnostic .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns to distinguish regioisomers .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and heterocyclic (C=N, ~1600 cm⁻¹) bonds .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core modifications : Synthesize analogs with varied substituents on the thiazole (e.g., halogens, methyl groups) or piperazine (e.g., alkylation/acylation) to assess impact on bioactivity .
  • Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify key interactions (e.g., hydrogen bonding with the cyclopropyl carbonyl group) .
  • Biological assays : Compare IC₅₀ values in target-specific assays (e.g., enzyme inhibition, antimicrobial MICs) to correlate structural changes with activity .

Advanced: What computational strategies predict target binding and selectivity?

Answer:

  • Molecular docking : Screen against targets like GPR55 or cyclooxygenases using AutoDock Vina, prioritizing poses with favorable interactions (e.g., piperazine nitrogen with Asp3.32 in GPCRs) .
  • QSAR modeling : Train models on analog datasets to predict logP, pIC₅₀, and ADMET properties .
  • MD simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of key binding motifs .

Basic: How to address poor solubility in pharmacological assays?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
  • Salt formation : Explore hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers for in vivo studies .

Advanced: What methodologies resolve contradictions in biological activity data?

Answer:

  • Dose-response refinement : Test activity across a wider concentration range (e.g., 0.1–100 µM) to rule out false negatives .
  • Off-target profiling : Use kinase/GPCR panels to identify confounding interactions .
  • Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation skews results .

Advanced: How to elucidate reaction mechanisms in synthetic pathways?

Answer:

  • Isotopic labeling : Use ²H or ¹³C tracers to track cyclopropanation or coupling steps .
  • Kinetic studies : Vary reagent concentrations (e.g., Suzuki catalyst) to determine rate-limiting steps .
  • DFT calculations : Model transition states for key reactions (e.g., ring-opening of epoxides) .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Thermal stability : Conduct DSC/TGA to identify decomposition thresholds (>150°C common for similar compounds) .
  • Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the thiazole-furan system .
  • Hygroscopicity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methanone group .

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